molecular formula C9H7BrO4 B1321585 4-Acetoxy-3-bromobenzoic acid CAS No. 72415-57-7

4-Acetoxy-3-bromobenzoic acid

Cat. No.: B1321585
CAS No.: 72415-57-7
M. Wt: 259.05 g/mol
InChI Key: RGQHBWNTRVUICJ-UHFFFAOYSA-N
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Description

4-Acetoxy-3-bromobenzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by an acetoxy group and the hydrogen atom at the 3-position is replaced by a bromine atom.

Scientific Research Applications

4-Acetoxy-3-bromobenzoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-Acetoxy-3-bromobenzoic acid may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, thereby affecting various biochemical pathways involving these bonds.

Pharmacokinetics

Its predicted properties include a boiling point of 3935±370 °C and a density of 1623±006 g/cm3 . These properties could potentially impact its bioavailability, although further studies would be needed to confirm this.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3-bromobenzoic acid typically involves the acetylation of 4-hydroxy-3-bromobenzoic acid. The process can be carried out by reacting 4-hydroxy-3-bromobenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-3-bromobenzoic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products:

    Substitution Reactions: Products would vary depending on the nucleophile used.

    Hydrolysis: The major product is 4-hydroxy-3-bromobenzoic acid.

    Oxidation and Reduction: Products would depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    4-Hydroxy-3-bromobenzoic acid: Similar structure but lacks the acetoxy group.

    4-Acetoxybenzoic acid: Similar structure but lacks the bromine atom.

    3-Bromobenzoic acid: Similar structure but lacks the acetoxy group.

Uniqueness: 4-Acetoxy-3-bromobenzoic acid is unique due to the presence of both the acetoxy and bromine substituents, which can impart distinct chemical and biological properties. This dual substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-acetyloxy-3-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQHBWNTRVUICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611813
Record name 4-(Acetyloxy)-3-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72415-57-7
Record name 4-(Acetyloxy)-3-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-hydroxy-benzoic acid (3.0 g, 13.83 mmol) in dichloromethane (100 mL) and pyridine (20 mL) was added acetyl chloride (1.1 mL, 15.20 mmol) and the resulting mixture was stirred at rt for 1 h. The reaction was quenched with water (50 mL) and acidified with HCl (1 N) to adjust pH=1˜2. The mixture was extracted with dichloromethane (3×100 mL) and concentrated to afford 4-acetoxy-3-bromo-benzoic acid (3.6 g, 100%). To a solution of 4-acetoxy-3-bromo-benzoic acid (3.60 g, 13.83 mmol) in dichloromethane (100 mL) at rt was added oxalyl chloride (1.8 mL, 20.75 mmol) and DMF (0.5 mL), sequentially. The resulting mixture was stirred at rt for 1 h. The mixture was concentrated to afford the acid chloride. To a solution of the freshly prepared acid chloride in dichloromethane (100 mL) were added 2′-hydroxyacetophenone (2.5 mL, 20.75 mmol) and triethylamine (3.9 mL, 27.66 mmol). This mixture was stirred at rt for 2 h. The reaction was quenched with water (100 mL) and extract with dichloromethane (3×150 mL). The combined organic layers were concentration to afford an oily residue, which was purified by column chromatography using 30% EtOAc in hexane to give the phenol ester (4.5 g, 86%). A solution of the phenol ester (4.0 g, 10.61 mmol) in THF (100 mL) was mixed with potassium t-butoxide (1.6 g, 14.32 mmol) and stirred at 60° C. for 1.5 h. This mixture was cooled to rt, diluted with water (100 mL) and acidified with HCl (1 N) to adjust pH=5˜6. The mixture was extract with dichloromethane (3×100 mL) and the combined organic layers were concentration to give a yellow solid residue. The residue was purified by column chromatography using 30% EtOAc in hexane to give the diketone (2.3 g, 58%). A solution of the diketone (1.50 g, 3.98 mmol) in AcOH (100 mL) and HCl (conc., 2 mL) was stirred at reflux for 16 h. This mixture was cooled to rt, diluted with water (100 mL), extracted with dichloromethane (3×100 mL) and concentrated. The residue was purified by column chromatography using 50% EtOAc in hexane to give the flavone acetate (0.4 g, 28%). A solution of the flavone acetate (0.53 g, 1.48 mmol) in MeOH (80 mL) and water (20 mL) was mixed with potassium carbonate (1.10 g, 8.00 mmol) and was stirred at rt for 1 h. The solid was filtered off, washed with water, hexanes, and dichloromethane sequentially to give 390 mg of product (83%) as a light yellow solid. MS (ES) m/z: 318.84+316.84 (two isotopes of M); Mp. 273.5-274.9° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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